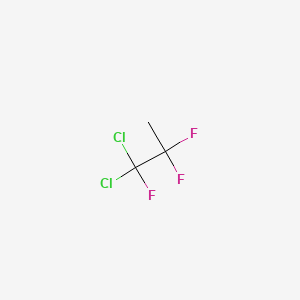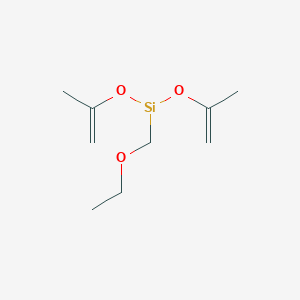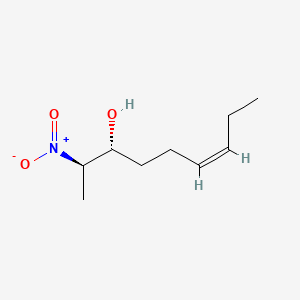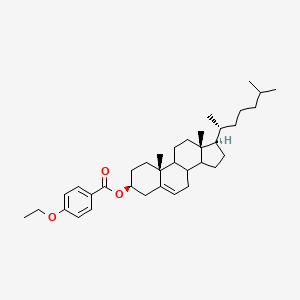
Cholest-5-en-3beta-yl p-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-en-3beta-yl p-ethoxybenzoate is a chemical compound with the molecular formula C36H54O3 It is a derivative of cholesterol, where the hydroxyl group at the 3-beta position is esterified with p-ethoxybenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3beta-yl p-ethoxybenzoate typically involves the esterification of cholesterol with p-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cholest-5-en-3beta-yl p-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cholesterol or its derivatives.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
Cholest-5-en-3beta-yl p-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its role in cell membrane studies due to its cholesterol backbone.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cholest-5-en-3beta-yl p-ethoxybenzoate is largely dependent on its structural properties. As a cholesterol derivative, it can interact with cell membranes, potentially altering their fluidity and permeability. The ester group can undergo hydrolysis, releasing p-ethoxybenzoic acid, which may have its own biological effects. The molecular targets and pathways involved would depend on the specific context of its application, such as in drug delivery or material science.
Comparaison Avec Des Composés Similaires
Cholest-5-en-3beta-yl p-ethoxybenzoate can be compared with other similar compounds, such as:
Cholest-5-en-3beta-yl p-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Cholest-5-en-3beta-yl acetate: An ester of cholesterol with acetic acid.
Cholest-5-en-3beta-yl benzoate: An ester of cholesterol with benzoic acid.
Uniqueness
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with biological systems. The ethoxy group may provide different solubility and stability properties compared to other similar compounds.
Propriétés
Numéro CAS |
41484-50-8 |
|---|---|
Formule moléculaire |
C36H54O3 |
Poids moléculaire |
534.8 g/mol |
Nom IUPAC |
[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C36H54O3/c1-7-38-28-14-11-26(12-15-28)34(37)39-29-19-21-35(5)27(23-29)13-16-30-32-18-17-31(25(4)10-8-9-24(2)3)36(32,6)22-20-33(30)35/h11-15,24-25,29-33H,7-10,16-23H2,1-6H3/t25-,29+,30?,31-,32?,33?,35+,36-/m1/s1 |
Clé InChI |
GWKCVFRJJDJPRJ-WOEBQQPMSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C(=O)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


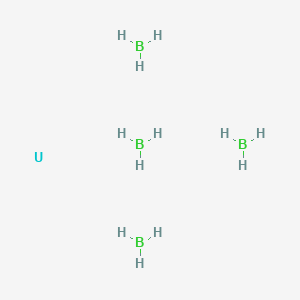
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
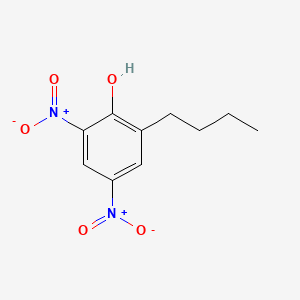
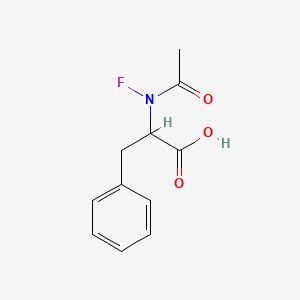
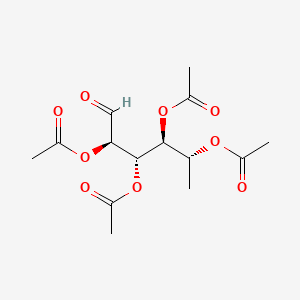
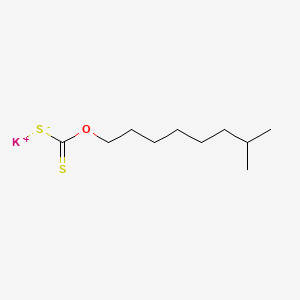
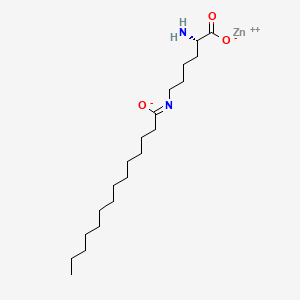
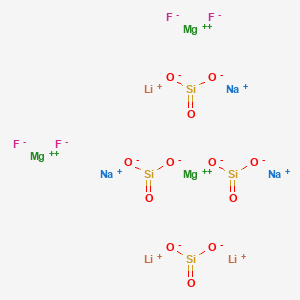
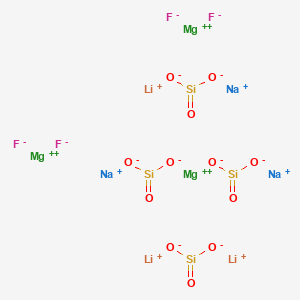
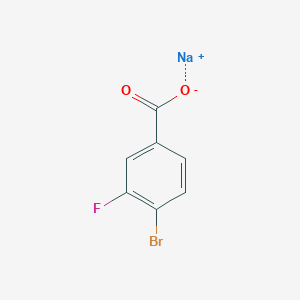
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
